

3-Isothiocyanatobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Isothiocyanatobenzoic acid**

Cat. No.: **B1362650**

[Get Quote](#)

An In-depth Technical Guide to **3-Isothiocyanatobenzoic Acid**: Properties, Reactivity, and Applications in Bioconjugation

Authored by a Senior Application Scientist Abstract

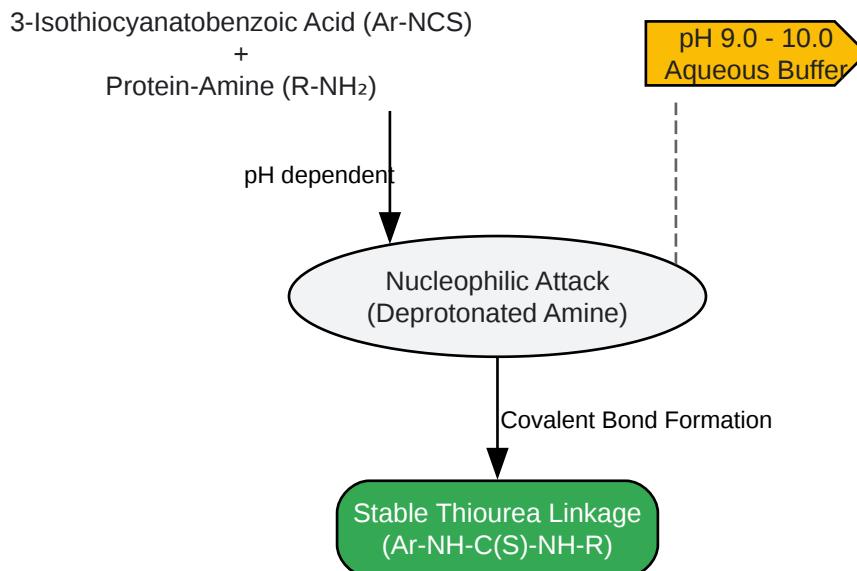
3-Isothiocyanatobenzoic acid is a heterobifunctional crosslinking reagent of significant interest to researchers, chemists, and drug development professionals. Its unique structure, featuring both a reactive isothiocyanate group and a versatile carboxylic acid moiety on a stable phenyl backbone, makes it an invaluable tool for covalently modifying biomolecules. This guide provides a comprehensive technical overview of its core properties, chemical reactivity, and established applications, with a focus on the mechanistic principles that govern its utility in bioconjugation and the development of advanced therapeutics.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective application. **3-Isothiocyanatobenzoic acid** is a solid compound whose key characteristics are summarized below.

Property	Value	Reference(s)
IUPAC Name	3-isothiocyanatobenzoic acid	[1] [2]
Synonyms	3-Carboxyphenyl isothiocyanate, m- Isothiocyanatobenzoic acid	[3] [4] [5]
CAS Number	2131-63-7	[1] [2]
Molecular Formula	C ₈ H ₅ NO ₂ S	[1] [2] [6]
Molecular Weight	179.20 g/mol	[2] [4] [5]
Melting Point	~165 °C	[2] [7]
Boiling Point	381.2 °C at 760 mmHg	[2] [7]
Canonical SMILES	C1=CC(=CC(=C1)N=C=S)C(=O)O	[2] [6]
InChIKey	PJRBPKOOGLKPFB- UHFFFAOYSA-N	[1] [6]

Chemical Structure and Bifunctional Reactivity


The utility of **3-Isothiocyanatobenzoic acid** is derived from its two distinct functional groups, which can be addressed orthogonally.

2.1 The Isothiocyanate Moiety: A Versatile Electrophile

The isothiocyanate group (–N=C=S) is a potent electrophile that readily reacts with primary nucleophiles. Its primary application in bioconjugation is the labeling of proteins via reaction with the ϵ -amino group of lysine residues or the N-terminal amine.[\[8\]](#) This reaction proceeds via a nucleophilic addition mechanism to form a stable thiourea bond.

The reaction is highly dependent on pH. For optimal conjugation to lysine residues, the pH of the reaction buffer should be maintained between 9.0 and 11.0.[\[8\]](#) In this range, the ϵ -amino group of lysine (pKa ~10.5) is sufficiently deprotonated to act as an effective nucleophile. While isothiocyanates can also react with the thiolate form of cysteine residues, this reaction is

generally more efficient at weakly basic pH values (7.4–9.1).[8] This pH-dependent selectivity allows for a degree of control over the site of conjugation.

[Click to download full resolution via product page](#)

Caption: Mechanism of isothiocyanate reaction with a primary amine.

2.2 The Carboxylic Acid Moiety: A Handle for Further Functionalization

The carboxylic acid group (–COOH) on the benzene ring provides a secondary point for chemical modification. It can be activated, for example using carbodiimide chemistry (e.g., EDC, DCC), to form an active ester. This ester can then react with another nucleophile, allowing **3-Iothiocyanatobenzoic acid** to act as a true linker, bridging two different molecules. Alternatively, the carboxyl group can be used to modify the solubility of the final conjugate or to attach it to a solid support.[2]

Applications in Research and Drug Development

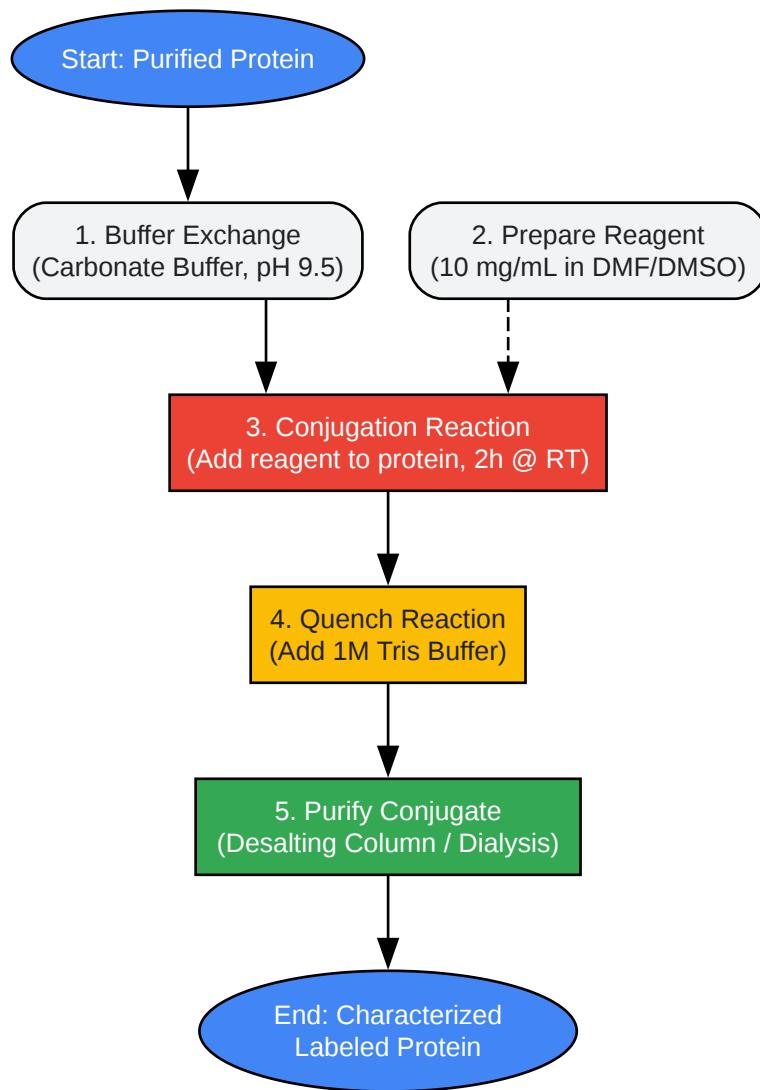
The bifunctional nature of **3-Iothiocyanatobenzoic acid** makes it a versatile building block for a range of applications.[2]

- Protein and Antibody Labeling: Its most common use is for the covalent attachment of a phenyl-carboxylate tag to proteins and antibodies for detection, purification, or further modification.[8][9]

- Molecular Probes and Diagnostics: By linking this molecule to a reporter group (like a fluorophore or biotin) via its carboxylate, the resulting conjugate can be used to label target proteins through the isothiocyanate reaction, creating specific molecular probes for imaging and diagnostic assays.[2][10]
- Drug Delivery and Antibody-Drug Conjugates (ADCs): The molecule can serve as a linker in more complex drug delivery systems. A therapeutic agent can be attached to the carboxyl group, and the entire construct can then be conjugated to a targeting antibody via the isothiocyanate group, a foundational concept in the design of ADCs.[8][11]
- Affinity Chromatography: Immobilizing a ligand onto a solid support via **3-Isothiocyanatobenzoic acid** allows for the creation of custom affinity chromatography resins for the purification of target proteins.[2]

Experimental Protocol: Labeling a Protein with 3-Isothiocyanatobenzoic Acid

This protocol provides a trusted, step-by-step methodology for the covalent labeling of a protein containing accessible lysine residues. The causality behind each step is explained to ensure experimental success.


4.1. Materials and Reagents

- Protein of Interest: ≥ 1 mg/mL in a suitable buffer (e.g., PBS), free of primary amines like Tris or glycine.
- **3-Isothiocyanatobenzoic Acid:** High purity solid.
- Reaction Buffer: 100 mM sodium carbonate-bicarbonate buffer, pH 9.5.
- Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.
- Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette (MWCO appropriate for the protein).

4.2. Step-by-Step Methodology

- Protein Preparation:
 - Action: Exchange the protein into the Reaction Buffer (pH 9.5). This can be done using a desalting column or dialysis.
 - Causality: The alkaline pH is crucial to deprotonate the lysine ϵ -amino groups, rendering them nucleophilic and ready to react with the isothiocyanate.[\[8\]](#) Buffers containing primary amines (Tris, glycine) must be avoided as they will compete for the reagent.
- Reagent Preparation:
 - Action: Immediately before use, prepare a 10 mg/mL stock solution of **3-Isothiocyanatobenzoic acid** in anhydrous DMF or DMSO.
 - Causality: Isothiocyanates are sensitive to moisture and can hydrolyze over time. Preparing the solution fresh in an anhydrous solvent minimizes reagent degradation.
- Conjugation Reaction:
 - Action: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the reagent solution. For example, for 1 mL of a 5 mg/mL protein solution (assuming ~50 kDa MW), you would add 20-40 μ L of the reagent stock.
 - Causality: A molar excess ensures the reaction proceeds to a reasonable degree of labeling. The optimal ratio must be determined empirically for each protein.
 - Action: Incubate the reaction for 2 hours at room temperature with gentle stirring.
 - Causality: This incubation period is typically sufficient for the reaction to approach completion without causing significant protein denaturation.
- Quenching the Reaction:
 - Action: Add the Quenching Buffer to a final concentration of 50 mM (e.g., add 50 μ L of 1 M Tris-HCl to 1 mL of reaction mixture). Incubate for 30 minutes.

- Causality: The high concentration of primary amines in the Tris buffer will react with and consume any remaining unreacted **3-Isothiocyanatobenzoic acid**, preventing non-specific labeling in subsequent steps.
- Purification of the Conjugate:
 - Action: Remove the unreacted reagent and reaction byproducts by passing the solution over a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
 - Causality: This step is critical for obtaining a pure, stable conjugate and removing any small molecules that could interfere with downstream applications.
- Characterization:
 - Action: Determine the concentration of the labeled protein (e.g., via BCA or Bradford assay) and assess the degree of labeling using techniques such as mass spectrometry.
 - Causality: This final step validates the success of the conjugation and provides essential data on the stoichiometry of the final product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for protein labeling.

Handling and Safety Considerations

Based on safety data for structurally similar isothiocyanates, **3-Isothiocyanatobenzoic acid** should be handled with care.[12][13] It is classified as a potential irritant, causing skin and serious eye irritation.[12][13][14] It may also be harmful if swallowed or inhaled.[12][13]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13][14]

- Handling: Use only in a well-ventilated area or under a chemical fume hood.[12] Avoid creating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry place. The compound is moisture-sensitive.[12]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

3-Isothiocyanatobenzoic acid is a powerful and versatile heterobifunctional reagent. Its well-defined reactivity, particularly the pH-dependent reaction of the isothiocyanate group with primary amines, provides a reliable method for the covalent modification of proteins and other biomolecules. By leveraging its second functional group, the carboxylic acid, researchers can construct complex bioconjugates, molecular probes, and targeted drug delivery systems, making it a cornerstone reagent in modern chemical biology and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoic acid, 3-isothiocyanato- [webbook.nist.gov]
- 2. 3-Isothiocyanatobenzoic Acid|CAS 2131-63-7 [benchchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 3-CARBOXYPHENYL ISOTHIOCYANATE | 2131-63-7 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. PubChemLite - 3-isothiocyanatobenzoic acid (C8H5NO2S) [pubchemlite.lcsb.uni.lu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[M⁺(CO)₃] (M = Re, ^{99m}Tc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. angenechemical.com [angenechemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [3-Isothiocyanatobenzoic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362650#3-isothiocyanatobenzoic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com